Amiodarone-d10 hydrochloride
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Overview
Description
Amiodarone-d10 hydrochloride is a deuterated form of amiodarone hydrochloride, a well-known antiarrhythmic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amiodarone-d10 hydrochloride involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated benzofuran and proceed with the standard synthetic route for amiodarone, which includes multiple steps such as halogenation, etherification, and amination .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Amiodarone-d10 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehalogenated products .
Scientific Research Applications
Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:
Chemistry: It serves as a reference standard in mass spectrometry to study the metabolism of amiodarone.
Biology: Researchers use it to investigate the biological pathways involved in the metabolism and action of amiodarone.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of amiodarone, aiding in the development of safer and more effective antiarrhythmic therapies.
Mechanism of Action
Amiodarone-d10 hydrochloride exerts its effects by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits properties of other antiarrhythmic classes, including sodium channel blockade, beta-adrenergic blockade, and calcium channel blockade. These combined effects contribute to its efficacy in treating various types of cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Dronedarone: A non-iodinated derivative of amiodarone, designed to reduce the side effects associated with iodine.
Sotalol: Another class III antiarrhythmic that also has beta-blocking properties.
Ibutilide: A class III antiarrhythmic used for the acute termination of atrial fibrillation and flutter.
Uniqueness
Amiodarone-d10 hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of amiodarone. This isotopic labeling allows for precise tracking and analysis using mass spectrometry, providing valuable insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C25H30ClI2NO3 |
---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |
InChI Key |
ITPDYQOUSLNIHG-XYDKDKLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Origin of Product |
United States |
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